molecular formula C13H11IO2 B1439076 Ethyl 3-iodo-2-naphthoate CAS No. 1071583-34-0

Ethyl 3-iodo-2-naphthoate

Cat. No. B1439076
M. Wt: 326.13 g/mol
InChI Key: GTXQMFIHNNYLOW-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-2-naphthoate is a chemical compound with the molecular formula C13H11IO2 . It has an average mass of 326.130 Da and a monoisotopic mass of 325.980377 Da .

Scientific Research Applications

Synthesis and Polymerization

  • Ethyl 3-iodo-2-naphthoate serves as a precursor in the synthesis of various organic compounds. For instance, it's used in the preparation of naphtho(2,1-b)furan derivatives with potential antimicrobial activities (Kumaraswamy et al., 2008).
  • It is also instrumental in the synthesis of polymers, such as poly [3-(1-naphthylthiophene)], through coupling reactions involving Grignard reagents (Dogbéavou et al., 1997).

Chemical Reactions and Catalysis

  • Ethyl 3-iodo-2-naphthoate participates in photochemical reactions. For example, its derivatives undergo photodimerization in cucurbituril aqueous solutions, forming compounds with interesting photochemical properties (Lei et al., 2008).
  • It's also used in carbonylation reactions. Research shows that derivatives of ethyl 3-iodo-2-naphthoate can undergo palladium-catalyzed carbonylations to form naphthylacrylamides and esters (Takács et al., 2009).

Pharmaceutical and Biomedical Research

  • Compounds derived from ethyl 3-iodo-2-naphthoate are studied for their potential therapeutic effects. For instance, its derivatives have been synthesized and evaluated for anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities (Kumaraswamy et al., 2008).
  • Additionally, derivatives have been investigated for their antitumor activities, highlighting the compound's relevance in cancer research (Liu et al., 2018).

Material Science and Photovoltaics

  • Ethyl 3-iodo-2-naphthoate derivatives are also significant in the field of materials science. They have been used in the development of organic photovoltaics, particularly in the creation of high-performance nonfullerene acceptors (Zhu et al., 2018).

Analytical Chemistry

  • In analytical chemistry, derivatives of ethyl 3-iodo-2-naphthoate are employed as labeling agents in liquid chromatography for the detection of carboxylic acids (Yasaka et al., 1990).

properties

IUPAC Name

ethyl 3-iodonaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IO2/c1-2-16-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXQMFIHNNYLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-iodo-2-naphthoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PAS Smith - Org. React, 1946 - thevespiary.org
… Iodine in the benzene nucleus is sometimes removed by hydrazine through replacement or reduction; from ethyl 3-iodo-2-naphthoate and hydrazine,/3-naphthoyl hydrazide is obtained. …
Number of citations: 424 www.thevespiary.org

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